10-Bromodecanal
Overview
Description
10-Bromodecanal is an organic compound that belongs to the family of aldehydes. It is characterized by the presence of a bromine atom attached to the tenth carbon of a decanal chain. This compound is known for its unique physical and chemical properties, which have garnered significant scientific interest.
Preparation Methods
Synthetic Routes and Reaction Conditions: 10-Bromodecanal can be synthesized through the halogenation of decanal, which is typically derived from natural oils.
Industrial Production Methods: In industrial settings, this compound is produced by reacting decanal with bromine in the presence of a suitable catalyst. The reaction is carried out under specific temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 10-Bromodecanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include hydroxide ions and amines.
Major Products Formed:
Oxidation: 10-Bromodecanoic acid.
Reduction: 10-Bromo-1-decanol.
Substitution: Various substituted decanal derivatives depending on the nucleophile used.
Scientific Research Applications
10-Bromodecanal has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 10-Bromodecanal involves its interaction with specific molecular targets and pathways. The bromine atom and aldehyde group play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to the formation of various products and intermediates, which are of interest in both research and industrial applications .
Comparison with Similar Compounds
- 10-Bromo-1-decanol
- 10-Bromodecanoic acid
- 10-Bromo-1-decanamine
Comparison: 10-Bromodecanal is unique due to the presence of both a bromine atom and an aldehyde group, which confer distinct reactivity and properties. In contrast, 10-Bromo-1-decanol has a hydroxyl group instead of an aldehyde, making it more suitable for reactions involving alcohols. 10-Bromodecanoic acid has a carboxylic acid group, which makes it more reactive in acid-base reactions. 10-Bromo-1-decanamine contains an amine group, which allows it to participate in amine-specific reactions .
Properties
IUPAC Name |
10-bromodecanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BrO/c11-9-7-5-3-1-2-4-6-8-10-12/h10H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVIFIREWVQSDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC=O)CCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00448882 | |
Record name | 10-bromodecanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00448882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85920-81-6 | |
Record name | 10-bromodecanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00448882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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